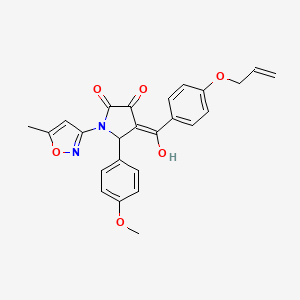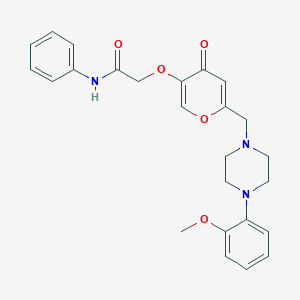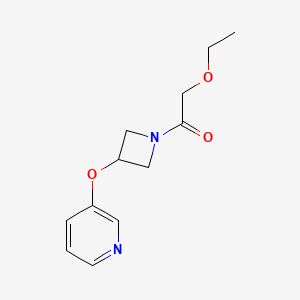
(4-(6-(1H-1,2,4-triazol-1-il)piridazin-3-il)piperazin-1-il)(2-(etiltio)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Notablemente, los compuestos 7d, 7e, 10a y 10d exhibieron una actividad citotóxica prometedora (con valores de IC50 inferiores a 12 μM) contra la línea celular Hela .
- Los inhibidores de HSP90 han ganado atención como agentes anticancerígenos. Estudios adicionales podrían explorar si este compuesto exhibe actividad inhibitoria de HSP90 .
- Compuestos relacionados con un anillo de 1,2,4-triazol, como letrozol y anastrozol, han sido aprobados para el tratamiento del cáncer de mama en mujeres posmenopáusicas debido a su superioridad sobre los antagonistas del receptor de estrógenos como el tamoxifeno .
- Si bien no se ha estudiado directamente para este compuesto, los 1,2,4-triazoles han mostrado diversos efectos biológicos. Por ejemplo, un derivado específico de 1,2,4-triazol demostró una potente actividad antiproliferativa contra las células MV4-11 .
Actividad Anticancerígena
Inhibición de HSP90
Tratamiento del Cáncer de Mama
Otras Actividades Biológicas
En resumen, este compuesto tiene un gran potencial en la investigación del cáncer, particularmente como un inhibidor de HSP90, y futuras investigaciones podrían descubrir aplicaciones adicionales. Tenga en cuenta que la investigación científica es dinámica y los estudios en curso pueden revelar más información sobre sus posibles usos. 🌟 .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis This suggests that the compound might interact with its targets, leading to programmed cell death
Biochemical Pathways
Based on the apoptosis-inducing activity of similar compounds , it can be inferred that this compound might affect pathways related to cell cycle regulation and apoptosis. These could include the p53 pathway, Bcl-2 family proteins, and caspase activation, among others.
Pharmacokinetics
The ethylsulfanyl group might undergo metabolic transformations in the body
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-11-9-24(10-12-25)17-7-8-18(23-22-17)26-14-20-13-21-26/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQPRBPCHLHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
![1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2482694.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2482695.png)

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)


![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

![2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2482709.png)


![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
